molecular formula C20H23BN2O2 B12089782 1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole

1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole

Cat. No.: B12089782
M. Wt: 334.2 g/mol
InChI Key: PMMFWPYLZARBHU-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a phenyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the phenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or benzimidazole rings .

Scientific Research Applications

1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The benzimidazole core can interact with DNA and proteins, potentially disrupting biological processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole core instead of benzimidazole.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Features a pyrazole core, used in the synthesis of quinoxaline derivatives.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline moiety, used in various organic syntheses.

Uniqueness

1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole is unique due to its combination of a benzimidazole core with a phenyl group and a dioxaborolane moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C16H21BN2O2C_{16}H_{21}BN_{2}O_{2}. The compound features a benzimidazole core substituted with a dioxaborolane moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing benzimidazole and dioxaborolane structures exhibit a range of biological activities:

  • Antimicrobial Activity : Benzimidazoles are known for their antimicrobial properties. Studies have shown that derivatives of benzimidazole can effectively inhibit the growth of various pathogens. For instance, certain benzimidazole derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.015 mg/L against Cryptococcus neoformans .
  • Anticancer Properties : Benzimidazole derivatives have been explored for their anticancer effects. The presence of the dioxaborolane group may enhance their efficacy by improving solubility and bioavailability .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Topoisomerase Inhibition : Many benzimidazole derivatives act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antifungal Mechanisms : The dioxaborolane moiety may enhance the compound's ability to disrupt fungal cell wall synthesis or function as a chelator for essential metal ions required by fungi .

Case Studies and Research Findings

Recent studies have provided insights into the effectiveness of this compound:

  • Synthesis and Evaluation : A study synthesized various benzimidazole derivatives and evaluated their biological activity against C. neoformans. The lead compounds exhibited significant antifungal activity with MIC values ranging from 0.25 mg/L to >4 mg/L .
  • In Vivo Studies : In vivo experiments demonstrated that certain benzimidazole derivatives could reduce fungal load significantly in infected animal models when administered at appropriate doses (e.g., 150 mg/kg) .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC against C. neoformans: 0.015 - >4 mg/L
AnticancerInhibition of topoisomerases
In Vivo Efficacy>3 log drop in fungal density at 150 mg/kg

Properties

Molecular Formula

C20H23BN2O2

Molecular Weight

334.2 g/mol

IUPAC Name

1-methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole

InChI

InChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)15-11-12-17-16(13-15)22-18(23(17)5)14-9-7-6-8-10-14/h6-13H,1-5H3

InChI Key

PMMFWPYLZARBHU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=N3)C4=CC=CC=C4)C

Origin of Product

United States

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